2-(2-(2-Ethyl-1,3-dithiolan-2-yl)ethyl)-2-methylthiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(2-Ethyl-1,3-dithiolan-2-yl)ethyl)-2-methylthiazolidine is an organic compound characterized by the presence of a thiazolidine ring and a dithiolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Ethyl-1,3-dithiolan-2-yl)ethyl)-2-methylthiazolidine typically involves multi-step organic reactions. One common approach is the reaction of 2-ethyl-1,3-dithiolane with an appropriate thiazolidine precursor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-Ethyl-1,3-dithiolan-2-yl)ethyl)-2-methylthiazolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
2-(2-(2-Ethyl-1,3-dithiolan-2-yl)ethyl)-2-methylthiazolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-(2-Ethyl-1,3-dithiolan-2-yl)ethyl)-2-methylthiazolidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiazolidine ring can interact with active sites of enzymes, potentially inhibiting or modifying their activity. The dithiolane moiety can form disulfide bonds with cysteine residues in proteins, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(2-Ethyl-1,3-dithiolan-2-yl)ethyl)-2-methylthiazolidine
- 1-(2-Ethyl-1,3-dithiolan-2-yl)ethanol
- 1-(2-Ethyl-1,3-dithiolan-2-yl)ethanone
Uniqueness
This compound is unique due to its combination of a thiazolidine ring and a dithiolane moiety. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
156000-12-3 |
---|---|
Molecular Formula |
C11H21NS3 |
Molecular Weight |
263.5 g/mol |
IUPAC Name |
2-[2-(2-ethyl-1,3-dithiolan-2-yl)ethyl]-2-methyl-1,3-thiazolidine |
InChI |
InChI=1S/C11H21NS3/c1-3-11(14-8-9-15-11)5-4-10(2)12-6-7-13-10/h12H,3-9H2,1-2H3 |
InChI Key |
FCEVCZKNYOITFI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(SCCS1)CCC2(NCCS2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.